molecular formula C17H20ClN3O3S B1229224 N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide

Cat. No.: B1229224
M. Wt: 381.9 g/mol
InChI Key: MJJYGENADAVXIB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide is an amino acid amide.

Scientific Research Applications

Cyclopalladation in Aniline Derivatives

Research by Mossi, Klaus, and Rys (1992) explored the cyclopalladation of various aniline derivatives, including acetylated anilines like N-(3-methylphenyl)acetamide. While not directly studying N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide, this study provides insights into the chemical behavior of similar compounds in palladium(II) acetate and trifluoroacetic acid reactions, crucial for understanding their potential applications in organometallic chemistry (Mossi, Klaus, & Rys, 1992).

Residue Determination in Herbicides

Nortrup (1997) developed a method for determining residues of acetamide herbicides, including compounds structurally related to this compound. This research is significant for environmental monitoring and ensuring the safety of agricultural products (Nortrup, 1997).

Crystallography of Related Compounds

The work by Gowda et al. (2007) on the conformation of N—H bonds in structures like 2-chloro-N-(3-methylphenyl)acetamide provides valuable information on the geometric parameters of similar acetanilides, which can be extrapolated to understand the physical and chemical properties of this compound (Gowda et al., 2007).

Herbicide Metabolism in Liver Microsomes

Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research, focusing on compounds like acetochlor and metolachlor, which share a similar structural framework with this compound, provides insight into the metabolic pathways and potential biological interactions of such compounds (Coleman et al., 2000).

Radiosynthesis of Herbicides

Latli and Casida (1995) reported on the radiosynthesis of the chloroacetanilide herbicide acetochlor. Their work demonstrates methods for synthesizing and tracing herbicides, which could be relevant for similar compounds, including this compound, especially in studying their environmental fate and biological impacts (Latli & Casida, 1995).

Conformational Analysis

Further studies by Gowda and colleagues on compounds such as 2-Chloro-N-(2,4-dimethylphenyl)acetamide contribute to understanding the conformational behavior and hydrogen bonding in structures related to this compound. This can be crucial for predicting the compound's reactivity and stability (Gowda et al., 2007).

Potential Pesticides

Research by Olszewska, Tarasiuk, and Pikus (2011) on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, can offer insights into the agricultural applications of structurally similar compounds, such as this compound (Olszewska, Tarasiuk, & Pikus, 2011).

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C17H20ClN3O3S/c1-12-15(18)8-5-9-16(12)20-17(22)11-19-13-6-4-7-14(10-13)25(23,24)21(2)3/h4-10,19H,11H2,1-3H3,(H,20,22)

InChI Key

MJJYGENADAVXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CNC2=CC(=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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